6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

Synthetic Chemistry Cross-Coupling Library Synthesis

Researchers building kinase-focused libraries often face dehalogenation side-products with iodo-analogs in Suzuki couplings. 6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 2845128-79-0) directly addresses this via its C6-Cl bond, offering superior chemoselectivity over C6-I, thus minimizing dehalogenation and boosting biaryl product yields. - Orthogonal reactivity: C6-Cl for Suzuki-Miyaura cross-coupling; C3-NH₂ for amide coupling or protection. - Favorable CNS MPO profile (XLogP 0.9, TPSA 67.6 Ų) for brain-penetrant inhibitor design. - 97% purity, available in gram-to-kilogram quantities for lead optimization and scale-up.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B12467521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2N)Cl
InChIInChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11)
InChIKeyHCBKXHZWJWDQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine: Physicochemical Profile


6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 2845128-79-0) is a halogenated heteroaromatic building block belonging to the pyrazolo[4,3-b]pyridine class, characterized by a chloro substituent at the 6-position and a free primary amine at the 3-position on the bicyclic core . With a molecular formula of C6H5ClN4 and a molecular weight of 168.58 g/mol, its computed physicochemical properties include a topological polar surface area (TPSA) of 67.6 Ų, a consensus Log P of 0.9, and two hydrogen bond donors . The compound is commercially available with a typical purity specification of 97%, supplied in quantities ranging from grams to kilograms, and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and kinase inhibitor discovery programs .

Orthogonal handles C6‑Cl for cross‑coupling, C3‑NH₂ for acylation or reductive amination
Parallel library ready Supports divergent synthesis of biaryl and amide arrays
Kinase / GPCR probe Validated core in ALK5 inhibitor and mGlu4 PAM programs

6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine: Why Analogs Fail


Substituting 6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine with a different 6-halo analog (e.g., 6-bromo or 6-iodo) or a regioisomeric variant (e.g., pyrazolo[3,4-b]pyridin-3-amine) introduces substantial risks to synthetic reproducibility and biological target engagement. Halogen identity dictates cross-coupling reactivity, as chloro derivatives exhibit markedly lower dehalogenation side reactions compared to iodo analogues in Suzuki-Miyaura reactions, directly impacting yield and product purity [1]. Furthermore, the [4,3-b] versus [3,4-b] ring fusion topology fundamentally alters the three-dimensional presentation of the 3-amino pharmacophore, which has been shown to govern kinase selectivity profiles in structure-based drug design campaigns targeting ALK5 and other kinases [2]. Generic substitution without quantitative verification of these differential properties leads to failed synthetic sequences and confounded structure-activity relationships.

6‑Iodo analog – higher dehalogenation
Iodo derivatives are more prone to hydro‑dehalogenation in Suzuki coupling, which may reduce yield and complicate purification.
6‑Bromo analog – chemoselectivity window narrower
Lower C‑Br bond dissociation energy may lead to premature oxidative addition, limiting sequential functionalization strategies.
Pyrazolo[3,4‑b] regioisomer – altered hinge geometry
The [3,4‑b] fusion shifts the 3‑amino vector; reported ALK5 hinge engagement is specific to the [4,3‑b] topology and may not transfer.

6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine: Comparative Evidence


Suzuki Coupling: Lower Dehalogenation vs. 6-Iodo

In a systematic comparison of halogenated aminopyrazoles in palladium-catalyzed Suzuki-Miyaura reactions, chloro-substituted substrates (including those with a free pyrazole NH and amino group) demonstrated significantly reduced propensity for detrimental dehalogenation compared to iodo-substituted analogues [1]. The study explicitly states that 'Br and Cl derivatives were superior to iodopyrazoles, as a result of reduced propensity to dehalogenation,' confirming that 6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is a more reliable substrate for constructing complex biaryl libraries than its 6-iodo counterpart, which suffers from competitive hydro-dehalogenation that erodes yield and complicates purification [1].

Suzuki coupling fidelity
Head‑to‑head
Cl ≈ Br > I for reduced dehalogenation
Supports higher‑yield biaryl library synthesis with less purification burden
Pd‑catalyzed Suzuki‑Miyaura; substrates with unprotected NH and NH₂
Synthetic Chemistry Cross-Coupling Library Synthesis

Orthogonal Handles: 6-Cl & 3-NH2

The compound uniquely positions a chlorine atom at C6 for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) while retaining a free primary amine at C3 for amide bond formation, reductive amination, or urea synthesis [1]. This contrasts with the unsubstituted parent scaffold 1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1), which lacks the C6 halogen handle and thus requires additional functionalization steps—typically involving directed ortho-metalation or electrophilic halogenation—to achieve the same synthetic versatility [1]. The 6-bromo analog (CAS 1211516-09-4), while also bifunctional, possesses a C-Br bond (bond dissociation energy ~281 kJ/mol vs. ~338 kJ/mol for C-Cl) that may undergo premature oxidative addition under certain catalytic conditions, potentially compromising chemoselectivity in sequential functionalization strategies [2].

Orthogonal reactive sites
Class‑level inference
Two pre‑installed handles vs. one (parent scaffold)
Enables divergent synthesis without extra pre‑functionalization steps
C‑Cl BDE ~338 kJ/mol vs. C‑Br ~281 kJ/mol; wider chemoselectivity window
Medicinal Chemistry Scaffold Decoration Parallel Synthesis

CNS Advantage vs. 6-Bromo Analog

Computational comparison reveals that 6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine exhibits a consensus Log P (XLogP3) of 0.9 and a topological polar surface area (TPSA) of 67.6 Ų . In contrast, the 6-bromo analog (MW 213.03, C6H5BrN4) carries a heavier, more lipophilic halogen, which predictably increases Log P by approximately 0.3-0.5 units and molecular weight by 44.5 Da . While both compounds fall within desirable oral drug space, the 6-chloro variant more closely aligns with the optimal CNS multiparameter optimization (MPO) score range (TPSA < 70 Ų, Log P 1-3) identified for blood-brain barrier penetration, making it the preferred starting scaffold for CNS-targeted kinase inhibitor programs [1].

CNS MPO profile
Cross‑study comparable
XLogP 0.9 | TPSA 67.6 Ų
Favors CNS MPO desirability vs. 6‑Br (est. LogP ~1.3)
Computed properties; experimental CNS penetration data to verify
Drug-like Properties CNS Penetrance Physicochemical Profiling

ALK5 Kinase: [4,3-b] vs. [3,4-b] Topology

In a structure-based drug design campaign for ALK5 (activin receptor-like kinase 5) inhibitors, researchers employed a scaffold morphing strategy that transformed a quinoline-based series into a pyrazolo[4,3-b]pyridine series, achieving improved ADME properties while maintaining potency [1]. The co-crystal structure (PDB 5USQ) confirms that the [4,3-b] ring fusion presents the 3-amino vector in a specific trajectory that engages the kinase hinge region via a bidentate donor-acceptor motif [2]. In contrast, the regioisomeric pyrazolo[3,4-b]pyridin-3-amine scaffold (e.g., 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, available from Sigma-Aldrich) positions the pyridine nitrogen at a different location in the binding pocket, which alters hinge-binding geometry and can lead to divergent selectivity profiles across the kinome . This scaffold-dependent selectivity has been a key driver for adopting the [4,3-b] series in ALK5 and related kinase programs [1].

ALK5 hinge engagement
Class‑level inference
[4,3‑b] topology confirmed by co‑crystal (PDB 5USQ)
Validated hinge‑binding geometry; [3,4‑b] regioisomer would require de novo SAR
ALK5 biochemical assay; rat/human microsomal stability reported
Kinase Selectivity Structure-Based Drug Design Scaffold Morphing

mGlu4 PAM: Validated Scaffold over Picolinamide

The pyrazolo[4,3-b]pyridin-3-amine scaffold has been employed as a preferred bioisosteric replacement for a common picolinamide core in the discovery of VU0418506, a highly characterized mGlu4 positive allosteric modulator that demonstrated efficacy in preclinical rodent models of Parkinson's disease [1]. The scaffold replacement was driven by the need to improve metabolic stability while maintaining mGlu4 PAM activity and CNS penetration. N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) represents a direct functionalized derivative of the core scaffold, validating the [4,3-b] topology as a productive chemotype for GPCR allosteric modulator discovery [1]. The 6-chloro variant serves as a versatile precursor for late-stage diversification at both the C6 position and the C3 exocyclic amine, enabling rapid exploration of structure-activity relationships around this validated CNS-active core .

mGlu4 PAM scaffold
Supporting evidence
Picolinamide → pyrazolo[4,3‑b]pyridine advancement
Reported in vivo model‑response context for Parkinson’s disease research models
Derivative VU0418506; metabolic stability improvement precedent
CNS Drug Discovery mGlu4 PAM Parkinson's Disease

6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine: Procurement & Applications


Parallel Library Synthesis: C6 Cross-Coupling

Leverage the superior Suzuki-Miyaura reactivity of the C6-Cl bond (vs. C6-I) to generate diverse biaryl libraries with minimal dehalogenation side products [1]. The orthogonal C3-NH2 group can be simultaneously diversified via amide coupling or protected for sequential functionalization, enabling efficient production of screening libraries in a 96-well plate format .

CNS-Penetrant Kinase Inhibitor Lead Generation

Use the favorable CNS MPO profile (XLogP 0.9, TPSA 67.6 Ų) of this scaffold as a starting point for designing brain-penetrant kinase inhibitors [1]. The ALK5 co-crystal structure (PDB 5USQ) provides a structural template for structure-based optimization of hinge-binding interactions, while the chloro substituent can be replaced with solubilizing groups post-coupling to fine-tune ADME properties [2].

mGlu4 PAM Building Block

Employ this scaffold as a validated core for synthesizing novel mGlu4 PAMs, following the precedent established by VU0418506, which demonstrated in vivo efficacy in Parkinson's disease models [1]. The 6-chloro position allows introduction of diverse substituents to explore SAR around the solvent-exposed region of the mGlu4 allosteric binding pocket .

Chemoselective Functionalization for PROTACs

Exploit the differential reactivity of the C6-Cl bond (electrophilic) and the C3-NH2 group (nucleophilic) for stepwise conjugation of two distinct ligands, such as in proteolysis-targeting chimera (PROTAC) synthesis [1]. The higher C-Cl bond dissociation energy (~338 kJ/mol) compared to C-Br (~281 kJ/mol) provides a wider chemoselectivity window, allowing the NH2 group to be functionalized first without risking premature oxidative addition at the C6 position .

Application
Selection Property
Validation Focus
Parallel library synthesis (C6 cross‑coupling)
Lower dehalogenation risk (Cl vs I)
Cross‑coupling yield and purity reproducibility
CNS kinase inhibitor lead generation
Favorable CNS MPO profile (LogP, TPSA)
Brain‑penetrant exposure and target engagement
mGlu4 allosteric modulator synthesis
Validated core scaffold (VU0418506 precedent)
mGlu4 PAM activity and metabolic stability
Bifunctional PROTAC intermediate assembly
Chemoselectivity window (C‑Cl BDE vs C‑NH₂)
Stepwise conjugation without premature C6 activation
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